Aloisine RP106

Description

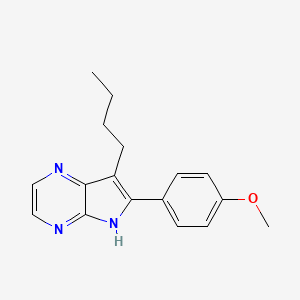

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-butyl-6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O/c1-3-4-5-14-15(12-6-8-13(21-2)9-7-12)20-17-16(14)18-10-11-19-17/h6-11H,3-5H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVMANZPBOBRWCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(NC2=NC=CN=C12)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90394566 | |

| Record name | Aloisine, RP106 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496864-15-4 | |

| Record name | Aloisine, RP106 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Aloisine RP106: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aloisine RP106 is a member of the aloisine family of small molecules, which are potent inhibitors of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3). This technical guide details the mechanism of action of this compound, presenting its molecular targets, the signaling pathways it modulates, and the subsequent cellular effects. The information is compiled from foundational studies on the aloisine scaffold, with specific data presented for this compound where available. This document is intended to provide a comprehensive resource for researchers in oncology, neurodegenerative diseases, and other fields where CDK and GSK-3 dysregulation is a key pathological feature.

Introduction to this compound

This compound, with the chemical name 7-butyl-6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine, is a synthetic heterocyclic compound belonging to the aloisine family.[1][2] The aloisines were identified as a novel class of potent inhibitors of CDKs and GSK-3, key enzymes in cell cycle regulation, neuronal function, and apoptosis.[3][4][5] Deregulation of these kinases is implicated in various pathologies, including cancer and Alzheimer's disease, making them attractive therapeutic targets.[3][4][5]

Core Mechanism of Action: Competitive ATP Inhibition

The primary mechanism of action for the aloisine family, including RP106, is the competitive inhibition of ATP binding to the catalytic subunit of target kinases.[1][2][3][4][5] Kinetic studies performed on representative aloisines, such as Aloisine A, have demonstrated this competitive inhibition for CDK1/cyclin B, CDK5/p25, and GSK-3β.[5] This mode of action is further supported by the co-crystal structure of Aloisine B complexed with CDK2, which reveals the inhibitor occupying the ATP-binding pocket.[3][4][5] The aloisine molecule forms crucial hydrogen bonds with the backbone nitrogen and oxygen atoms of Leu83 in CDK2, a key interaction for anchoring the inhibitor in the active site.[3][4][5]

Molecular Targets and Quantitative Data

This compound has been evaluated for its inhibitory activity against several key kinases. The available quantitative data for this compound is summarized in the table below. For comparison, data for the well-characterized Aloisine A (RP107) is also included to provide a broader context of the inhibitory profile of this chemical series.

| Compound | Target Kinase | IC50 (µM) | Reference |

| This compound | Cdk1/cyclin B | 0.70 | [1][2] |

| Cdk5/p25 | 1.5 | [1][2] | |

| GSK-3 | 0.92 | [1][2] | |

| Aloisine A (RP107) | CDK1/cyclin B | 0.15 | [6] |

| CDK2/cyclin A | 0.12 | [6] | |

| CDK2/cyclin E | 0.4 | [6] | |

| CDK5/p35 | 0.16 | [6] | |

| GSK-3α | 0.5 | [6] | |

| GSK-3β | 1.5 | [6] | |

| erk1 | 18 | [6] | |

| erk2 | 22 | [6] | |

| c-Jun N-terminal kinase (JNK) | ~3-10 | [6] |

Impact on Cellular Signaling Pathways

By inhibiting CDKs and GSK-3, this compound can modulate critical cellular signaling pathways that govern cell cycle progression and other cellular processes.

Cell Cycle Regulation Pathway

CDKs are the master regulators of the cell cycle. Inhibition of CDK1 and CDK2 by aloisines leads to cell cycle arrest. Specifically, inhibition of CDK2/cyclin E and CDK2/cyclin A can block the G1/S transition, while inhibition of CDK1/cyclin B can cause arrest in the G2/M phase.[6] This dual arrest in both G1 and G2 is a characteristic cellular effect of the aloisine family.[3][4][5]

Caption: this compound inhibits CDKs, leading to cell cycle arrest at G1/S and G2/M.

GSK-3 Signaling Pathway

GSK-3 is a constitutively active kinase involved in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and neuronal function. Inhibition of GSK-3 by this compound can have diverse downstream effects. For instance, in the context of Alzheimer's disease, GSK-3 is one of the primary kinases responsible for the hyperphosphorylation of the tau protein, which leads to the formation of neurofibrillary tangles. By inhibiting GSK-3, aloisines have the potential to reduce tau hyperphosphorylation.

Caption: this compound inhibits GSK-3, impacting Wnt signaling and tau phosphorylation.

Experimental Protocols

The following are generalized protocols based on the methodologies described for the characterization of the aloisine family of inhibitors.

In Vitro Kinase Inhibition Assay

This protocol describes a typical method for determining the IC50 value of a compound against a specific kinase.

Caption: Workflow for a typical in vitro kinase inhibition assay.

Methodology:

-

Kinase Reaction Buffer: Prepare a suitable buffer containing MgCl2, MnCl2, DTT, and a buffering agent (e.g., MOPS or HEPES).

-

Reactions: Set up reactions in a microtiter plate. Each reaction should contain the kinase, a specific substrate (e.g., histone H1 for CDKs, a peptide substrate for GSK-3), and varying concentrations of this compound.

-

Initiation: Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reactions at 30°C for a specified time (e.g., 10-30 minutes).

-

Termination: Stop the reaction by adding a solution like phosphoric acid or by spotting the reaction mixture onto phosphocellulose paper.

-

Washing: Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the amount of ³²P incorporated into the substrate using a scintillation counter.

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay

This protocol outlines a common method to assess the anti-proliferative effects of a compound on cultured cells.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

-

Viability Assessment: Add a viability reagent such as MTT, XTT, or a reagent based on ATP content (e.g., CellTiter-Glo).

-

Measurement: After an appropriate incubation time with the reagent, measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot cell viability against the logarithm of the compound concentration to calculate the GI50 (concentration for 50% inhibition of cell growth).

Conclusion

This compound is a potent inhibitor of key CDKs and GSK-3, acting through competitive inhibition of ATP binding. Its ability to induce cell cycle arrest and modulate GSK-3 signaling pathways underscores its potential as a pharmacological tool and a lead compound for the development of therapeutics for diseases characterized by aberrant kinase activity, such as cancer and neurodegenerative disorders. Further investigation into the broader kinase selectivity profile and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. caymanchem.com [caymanchem.com]

- 2. file.glpbio.com [file.glpbio.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

Aloisine RP106: A Technical Guide to a Potent CDK and GSK-3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aloisine RP106 is a synthetic small molecule belonging to the 6-phenyl[5H]pyrrolo[2,3-b]pyrazines class, recognized for its potent inhibitory activity against key cellular kinases.[1] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, biochemical activity, and effects on cellular processes. The information is intended for researchers and professionals involved in drug discovery and development, particularly in the fields of oncology and neurodegenerative diseases.

Core Mechanism of Action

This compound functions as a potent, ATP-competitive inhibitor of specific Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase 3 (GSK-3).[1][2][3] Kinetic studies have demonstrated that aloisines, the family to which RP106 belongs, bind to the ATP-binding pocket of the kinase's catalytic subunit.[1] This competitive inhibition prevents the transfer of a phosphate group from ATP to the kinase's substrate, thereby blocking the downstream signaling cascade. The interaction is stabilized by hydrogen bonds with backbone atoms in the ATP-binding site of the kinase.[1]

Biochemical Activity and Selectivity

This compound exhibits potent inhibitory activity against a targeted set of kinases. The quantitative inhibitory data is summarized in the table below. The broader family of aloisines has been shown to be highly selective for CDKs and GSK-3, with minimal activity against a large panel of other kinases.[4][5]

| Target Kinase | IC50 (µM) |

| Cdk1/cyclin B | 0.70[6][7] |

| Cdk5/p25 | 1.5[6][7] |

| GSK-3 | 0.92[6][7] |

Caption: In vitro inhibitory activity of this compound against key target kinases.

Cellular Effects

The inhibition of CDK1 and other CDKs by this compound leads to a halt in cell cycle progression. Specifically, treatment of cells with aloisines results in cell cycle arrest in both the G1 and G2 phases.[1] This cytostatic effect makes it a compound of interest for cancer research, where uncontrolled cell proliferation is a hallmark. The inhibition of GSK-3, a kinase implicated in various cellular processes including metabolism and neuronal function, suggests potential therapeutic applications in other areas such as neurodegenerative disorders like Alzheimer's disease.[4][5]

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines the general steps for determining the in vitro inhibitory activity of this compound against its target kinases.

-

Reaction Mixture Preparation: Prepare a reaction buffer specific to the kinase being assayed (e.g., for CDK1/cyclin B, a buffer containing Tris-HCl, MgCl₂, and DTT is common).[2]

-

Component Addition: To the wells of a microplate, add the kinase, its specific substrate (e.g., histone H1 for CDK1), and varying concentrations of this compound dissolved in a suitable solvent (e.g., DMSO).

-

Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP, often radiolabeled (e.g., [γ-³²P]ATP) for detection.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.

-

Reaction Termination: Stop the reaction by adding a solution such as phosphoric acid or by spotting the reaction mixture onto a phosphocellulose filter paper.

-

Detection and Analysis: Quantify the incorporation of the phosphate group into the substrate using an appropriate method (e.g., scintillation counting for radiolabeled ATP). Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in cells treated with this compound.

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., a cancer cell line) in appropriate media. Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membranes and preserve the cellular structures.

-

Staining: Stain the cells with a DNA-intercalating fluorescent dye, such as propidium iodide (PI), in the presence of RNase to prevent staining of double-stranded RNA.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the DNA content of each cell.

-

Data Interpretation: Generate a histogram of DNA content versus cell count. The G1 phase cells will have 2N DNA content, G2/M phase cells will have 4N DNA content, and S phase cells will have a DNA content between 2N and 4N. Quantify the percentage of cells in each phase of the cell cycle to determine the effect of this compound on cell cycle progression.[6]

Visualizations

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Caption: A workflow for analyzing cell cycle distribution using flow cytometry.

Caption: Inhibition of CDK1/cyclin B and GSK-3 signaling by this compound.

References

- 1. Measurement of Cdk1/Cyclin B Kinase Activity by Specific Antibodies and Western Blotting | Springer Nature Experiments [experiments.springernature.com]

- 2. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell cycle analysis by flow cytometry [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

Aloisine RP106: A Technical Guide to a Novel Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aloisine RP106 belongs to the aloisine family, a class of 6-phenyl[5H]pyrrolo[2,3-b]pyrazines identified as potent inhibitors of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3).[1][2] These kinases are crucial regulators of cellular processes, including cell cycle progression, apoptosis, and neuronal functions.[2][3] Deregulation of CDK activity is a hallmark of various pathologies, particularly cancer, making CDK inhibitors a promising therapeutic avenue.[2][4] Aloisines function through competitive inhibition of ATP binding to the kinase's catalytic subunit.[1][2] This technical guide provides a comprehensive overview of the structure, mechanism of action, and biological effects of the aloisine family, with a specific focus on this compound.

Core Structure and Chemical Properties of this compound

Aloisines are characterized by a 6-phenyl[5H]pyrrolo[2,3-b]pyrazine scaffold. The specific analogue, this compound, has a molecular formula of C₁₇H₁₉N₃O.[1] The substitutions on the core structure are a butyl group on the pyrrole nitrogen and a methoxy group at the 4-position of the phenyl ring.

Mechanism of Action: Competitive ATP Inhibition

Kinetic studies have demonstrated that aloisines act as competitive inhibitors of ATP at the catalytic subunit of kinases.[1][2] The co-crystal structure of aloisine B with CDK2 reveals that the inhibitor binds to the ATP-binding pocket. This interaction is stabilized by two hydrogen bonds between the aloisine molecule and the backbone nitrogen and oxygen atoms of Leu83 in CDK2.[1][2] By occupying the ATP-binding site, aloisines prevent the phosphorylation of substrate proteins, thereby inhibiting kinase activity.

Signaling Pathway: Cell Cycle Regulation

CDKs are key regulators of the cell cycle. The inhibition of CDKs by aloisines leads to cell cycle arrest in both the G1 and G2 phases.[1][2] Specifically, the inhibition of CDK2/cyclin E activity is associated with a G1 arrest, while the inhibition of CDK1/cyclin B leads to a G2/M arrest.[3] The following diagram illustrates the simplified signaling pathway of CDK-mediated cell cycle progression and the point of inhibition by this compound.

Quantitative Data: Kinase Inhibition Profile

The following table summarizes the inhibitory activity of Aloisine A (RP107), a closely related analogue of RP106, against a panel of kinases. The IC₅₀ values represent the concentration of the inhibitor required to reduce the kinase activity by 50%.

| Kinase Target | IC₅₀ (µM) |

| CDK1/cyclin B | 0.15[5] |

| CDK2/cyclin A | 0.12[5] |

| CDK2/cyclin E | 0.4[5] |

| CDK5/p35 | 0.16[5] |

| GSK-3α | 0.5[5] |

| GSK-3β | 1.5[5] |

| erk1 | 18[5] |

| erk2 | 22[5] |

| JNK | ~3-10[5] |

Experimental Protocols: Kinase Inhibition Assay

The following is a representative protocol for determining the in vitro kinase inhibitory activity of a compound like this compound.

Objective: To measure the IC₅₀ value of this compound against a specific kinase (e.g., CDK2/cyclin A).

Materials:

-

Purified recombinant CDK2/cyclin A enzyme

-

Histone H1 as a substrate

-

[γ-³²P]ATP (radiolabeled ATP)

-

This compound stock solution (in DMSO)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

-

96-well filter plates

-

Phosphoric acid

-

Scintillation counter and cocktail

Workflow:

Procedure:

-

Compound Preparation: Prepare a series of dilutions of this compound in DMSO. Further dilute these in the kinase reaction buffer.

-

Reaction Setup: In a 96-well plate, add the diluted this compound or DMSO (for the control).

-

Enzyme and Substrate Addition: Add the kinase (CDK2/cyclin A) and substrate (Histone H1) to each well.

-

Reaction Initiation: Start the kinase reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding phosphoric acid.

-

Washing: Transfer the reaction mixture to a filter plate and wash several times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measurement: Add scintillation cocktail to the dried filter plate and measure the radioactivity in each well using a scintillation counter.

-

Data Analysis: The amount of radioactivity is proportional to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cellular Effects

Aloisines have been shown to inhibit cell proliferation by inducing cell cycle arrest.[1][2] Specifically, Aloisine A completely blocks the proliferation of dividing NT2 cells with an IC₅₀ of 7 µM and differentiated postmitotic hNT neurons with an IC₅₀ of 10.5 µM, with minimal cell death observed.[5]

Conclusion

This compound is a member of a potent class of CDK and GSK-3 inhibitors. Its mechanism of action through competitive ATP inhibition provides a strong basis for its anti-proliferative effects. The detailed information on its structure, mechanism, and biological activity presented in this guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development, particularly for therapies targeting cell cycle deregulation in diseases such as cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Aloisine RP106: A Technical Guide to its Discovery, Synthesis, and Biological Activity

A Novel Inhibitor of Cyclin-Dependent Kinases and Glycogen Synthase Kinase-3

This technical guide provides an in-depth overview of Aloisine RP106, a member of the 6-phenyl[5H]pyrrolo[2,3-b]pyrazines, a chemical family known as aloisines. These compounds have been identified as potent inhibitors of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3), key regulators of cellular processes. This document is intended for researchers, scientists, and drug development professionals interested in the discovery, synthesis, and mechanism of action of this class of kinase inhibitors.

Discovery and Chemical Structure

Aloisines were discovered through a screening program for novel protein kinase inhibitors.[1][2][3][4] The foundational scaffold, 6-phenyl[5H]pyrrolo[2,3-b]pyrazine, was identified as a potent inhibitor of CDKs.[1][2][3][4] The name "aloisine" was inspired by Alois Alzheimer, as two of the primary targets, CDK5 and GSK-3, are implicated in the hyperphosphorylation of tau protein in Alzheimer's disease.

This compound is a specific analog within this family. The general chemical structure of aloisines is characterized by a pyrrolo[2,3-b]pyrazine core with a phenyl group at the 6-position. Variations in substituents on the phenyl ring and the pyrrole nitrogen lead to a diverse range of analogs with differing potencies and selectivities.

Synthesis of Aloisines

The synthesis of the aloisine scaffold is achieved through a one-pot reaction. The general method for the synthesis of 6-phenyl[5H]pyrrolo[2,3-b]pyrazines involves the reaction of an appropriately substituted alkylpyrazine with a substituted benzonitrile.

Experimental Protocol: General Synthesis of Aloisines

A solution of diisopropylamine in anhydrous tetrahydrofuran (THF) is cooled to 0°C. To this, butyllithium is added dropwise, and the mixture is stirred for 30 minutes at 0°C. The solution is then cooled to -78°C, and the selected alkylpyrazine is added. After stirring for 1 hour at -78°C, the corresponding benzonitrile is added, and the reaction mixture is allowed to slowly warm to room temperature overnight. The reaction is then quenched with water and extracted with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography to yield the desired 6-phenyl[5H]pyrrolo[2,3-b]pyrazine derivative.

Biological Activity and Quantitative Data

Aloisines have been demonstrated to be potent inhibitors of several key kinases, particularly CDKs and GSK-3. The mechanism of action is competitive inhibition of ATP binding to the catalytic subunit of the kinase.[1][2] This is supported by kinetic studies and the co-crystal structure of aloisine B with CDK2, which shows the inhibitor occupying the ATP-binding pocket and forming hydrogen bonds with the backbone of Leu83.[1]

While specific quantitative data for this compound is not detailed in the primary literature, the activity of the closely related analog, Aloisine A (also known as RP107), provides a strong indication of the inhibitory profile of this chemical class.

| Compound | Target | IC50 (µM) |

| Aloisine A | CDK1/cyclin B | 0.15 |

| CDK2/cyclin A | 0.12 | |

| CDK2/cyclin E | 0.4 | |

| CDK5/p35 | 0.16 | |

| GSK-3α | 0.5 | |

| GSK-3β | 1.5 | |

| erk1 | 18 | |

| erk2 | 22 | |

| JNK | ~3-10 | |

| PKC α, β, γ, δ, ε, η, ξ | >100 |

Table 1: Inhibitory activity (IC50) of Aloisine A against a panel of kinases.[5]

Experimental Protocols: Kinase Inhibition Assays

The inhibitory activity of aloisines is determined using in vitro kinase assays. The following protocols are generalized from methods used to characterize this class of compounds.

CDK/Cyclin Kinase Assay

This assay measures the phosphorylation of a substrate by a CDK/cyclin complex in the presence of the inhibitor.

-

Enzyme and Substrate Preparation : Recombinant active CDK/cyclin complexes (e.g., CDK1/cyclin B, CDK2/cyclin A) and a suitable substrate, such as Histone H1, are prepared in a kinase buffer.

-

Reaction Mixture : The reaction is initiated by mixing the CDK/cyclin complex, the substrate (e.g., 0.1 mg/mL Histone H1), and the test compound (Aloisine) at various concentrations in a kinase reaction buffer containing MgCl2 and ATP (e.g., 15 µM).[6] The reaction often includes [γ-³²P]ATP to enable detection of substrate phosphorylation.

-

Incubation : The reaction mixture is incubated at 30°C for a specified time (e.g., 10-30 minutes).

-

Termination and Detection : The reaction is stopped, and the phosphorylated substrate is separated and quantified. For radiolabeled assays, this can be done by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-³²P]ATP, and measuring the remaining radioactivity using a scintillation counter.

-

IC50 Determination : The concentration of the inhibitor that reduces the kinase activity by 50% (IC50) is calculated from a dose-response curve.

GSK-3 Kinase Assay

A similar protocol is used for determining the inhibition of GSK-3, with a specific substrate for this kinase.

-

Enzyme and Substrate : Recombinant active GSK-3α or GSK-3β is used with a specific peptide substrate, such as a pre-phosphorylated glycogen synthase peptide-2 (GS-1).

-

Reaction and Detection : The assay is performed as described for the CDK/cyclin assay, with the GSK-3 enzyme and its specific substrate. The quantification of substrate phosphorylation is carried out similarly.

Signaling Pathway Modulation

Aloisines exert their cellular effects by inhibiting CDKs and GSK-3, thereby modulating key signaling pathways involved in cell cycle progression and other cellular processes.

Cell Cycle Regulation

CDKs are the master regulators of the cell cycle. By inhibiting CDKs such as CDK1 and CDK2, aloisines can arrest cell proliferation. Inhibition of CDK2/cyclin E and CDK2/cyclin A can lead to a G1 phase arrest, while inhibition of CDK1/cyclin B can cause a G2/M phase arrest.[1] This dual arrest is a characteristic feature of aloisines.

GSK-3 Signaling

GSK-3 is a constitutively active kinase involved in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and neuronal function. Inhibition of GSK-3 by aloisines can have diverse downstream effects depending on the cellular context. In the context of Alzheimer's disease, inhibition of GSK-3β is a therapeutic strategy to reduce tau hyperphosphorylation.

Conclusion

This compound is a member of a potent class of CDK and GSK-3 inhibitors. The 6-phenyl[5H]pyrrolo[2,3-b]pyrazine scaffold serves as a valuable template for the design of kinase inhibitors with potential therapeutic applications in oncology and neurodegenerative diseases. The detailed synthetic and assay protocols provided in this guide offer a framework for the further investigation and development of this promising class of compounds.

References

- 1. Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. merckmillipore.com [merckmillipore.com]

- 6. researchgate.net [researchgate.net]

Aloisine RP106: A Technical Guide to its Biological Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aloisine RP106, also known as Aloisine A, is a potent small molecule inhibitor targeting key cellular kinases, primarily Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3).[1][2][3][4] As an ATP-competitive inhibitor, it effectively blocks the catalytic activity of these enzymes, leading to cell cycle arrest and showcasing potential as a therapeutic agent in oncology and neurodegenerative disorders. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and a visual representation of the signaling pathways it modulates.

Mechanism of Action

This compound functions as a competitive inhibitor of ATP at the catalytic subunit of sensitive kinases.[3] This mode of action is crucial for its ability to halt cellular processes that are dependent on the activity of these enzymes. By binding to the ATP-binding pocket, this compound prevents the transfer of phosphate groups to substrate proteins, thereby inhibiting their function and downstream signaling.

The primary targets of this compound are members of the Cyclin-Dependent Kinase family (CDK1, CDK2, and CDK5) and Glycogen Synthase Kinase-3 (GSK-3α and GSK-3β).[1][2] Inhibition of these kinases leads to a cascade of cellular events, most notably the arrest of the cell cycle at the G1 and G2/M phases.[3]

Quantitative Data: Inhibitory Activity of this compound

The potency of this compound has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following tables summarize the reported IC50 values for both enzymatic and antiproliferative activities.

Table 1: Enzymatic Inhibition by this compound (Aloisine A)

| Kinase Target | IC50 (µM) |

| CDK1/cyclin B | 0.15[1] |

| CDK2/cyclin A | 0.12[1] |

| CDK2/cyclin E | 0.4[1] |

| CDK5/p35 | 0.16[1] |

| GSK-3α | 0.5[1] |

| GSK-3β | 1.5[1] |

Table 2: Antiproliferative Activity of this compound (Aloisine A)

| Cell Line | Cell Type | IC50 (µM) |

| NT2 | Human teratocarcinoma | 7[1] |

| hNT neurons | Differentiated human neurons | 10.5[1][3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

In Vitro Kinase Inhibition Assay

This protocol outlines the steps to determine the IC50 of this compound against target kinases.

Materials:

-

Purified recombinant kinase (e.g., CDK1/cyclin B, GSK-3β)

-

Kinase-specific substrate (e.g., Histone H1 for CDKs, GS-1 peptide for GSK-3)

-

This compound stock solution (in DMSO)

-

ATP (Adenosine triphosphate)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

-

96-well plates

-

Microplate reader (scintillation counter for radioactivity or luminometer for ADP-Glo™)

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in kinase reaction buffer. The final DMSO concentration should be kept below 1%.

-

Reaction Setup: In a 96-well plate, add the following components in order:

-

Kinase reaction buffer

-

Diluted this compound or vehicle control (DMSO)

-

Purified kinase

-

Kinase-specific substrate

-

-

Initiation of Reaction: Start the reaction by adding a mixture of cold ATP and [γ-³²P]ATP (or just ATP for the ADP-Glo™ assay) to each well.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).

-

Termination and Detection:

-

Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

ADP-Glo™ Assay: Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions. This involves a two-step process of depleting the remaining ATP and then converting the generated ADP back to ATP, which is then quantified using a luciferase/luciferin reaction.

-

-

Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell Proliferation (MTT/SRB) Assay

This protocol describes the determination of the antiproliferative IC50 of this compound on adherent cell lines.

Materials:

-

Adherent cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Sulforhodamine B (SRB) solution

-

Solubilization buffer (e.g., DMSO or isopropanol with HCl for MTT; 10 mM Tris base for SRB)

-

Trichloroacetic acid (TCA) for SRB assay

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control (DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Assay Termination and Staining:

-

MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals. Add solubilization buffer to dissolve the crystals.

-

SRB Assay: Fix the cells by adding cold TCA and incubate for 1 hour at 4°C. Wash the plates with water and then stain with SRB solution. Wash away the unbound dye with 1% acetic acid.

-

-

Absorbance Measurement:

-

MTT Assay: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm.

-

SRB Assay: Solubilize the bound SRB dye with Tris base and measure the absorbance at a wavelength of 515 nm.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound.

Conclusion

This compound is a well-characterized inhibitor of CDKs and GSK-3 with potent biological activity. Its ability to induce cell cycle arrest underscores its potential for development as an anticancer agent. Furthermore, its inhibitory action on GSK-3, a key kinase in the pathology of Alzheimer's disease, suggests a possible therapeutic role in neurodegenerative disorders. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.

References

Aloisine RP106 in Alzheimer's Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aloisine RP106, a member of the 6-phenyl[5H]pyrrolo[2,3-b]pyrazines class of compounds, has emerged as a molecule of interest in the field of Alzheimer's disease (AD) research. Named in honor of Dr. Alois Alzheimer, this family of compounds demonstrates potent inhibitory activity against key kinases implicated in the pathological hyperphosphorylation of the tau protein, a hallmark of AD. This technical guide provides a comprehensive overview of this compound, summarizing its mechanism of action, available quantitative data, and the experimental protocols utilized in its evaluation. The guide also visualizes the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its potential role in the development of novel AD therapeutics.

Introduction: The Rationale for Kinase Inhibition in Alzheimer's Disease

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. The aberrant hyperphosphorylation of tau is a critical event that leads to its dissociation from microtubules, causing microtubule destabilization, and the subsequent aggregation of tau into paired helical filaments, which form the NFTs. This process ultimately contributes to neuronal dysfunction and apoptosis.

Two key kinases have been identified as major contributors to tau hyperphosphorylation in AD: Cyclin-Dependent Kinase 5 (CDK5) and Glycogen Synthase Kinase-3 (GSK-3). Deregulation of these kinases is observed in pathological conditions, making them attractive therapeutic targets for mitigating tau pathology. This compound is a potent, ATP-competitive inhibitor of both CDK5 and GSK-3, positioning it as a promising candidate for investigation in AD research.

Mechanism of Action of this compound

This compound exerts its biological effects through the competitive inhibition of the ATP-binding pocket of its target kinases. Structural studies of the aloisine family in complex with CDK2 have revealed that these compounds interact with the ATP-binding site through hydrogen bonds with the backbone nitrogen and oxygen atoms of Leu83. This competitive inhibition prevents the transfer of a phosphate group from ATP to the kinase's substrates, thereby reducing their phosphorylation. In the context of Alzheimer's disease, the primary substrates of interest are the tau protein (for both CDK5 and GSK-3) and potentially the amyloid precursor protein (APP), which can also be phosphorylated by these kinases.

Quantitative Data for this compound

The available quantitative data for this compound primarily focuses on its in vitro kinase inhibition and its effects on tau phosphorylation in a cellular model of tauopathy.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (µM) |

| Cdk1/cyclin B | 0.70 |

| Cdk5/p25 | 1.5 |

| GSK-3 | 0.92 |

Data sourced from MedchemExpress.

Table 2: Effect of this compound on Tau Phosphorylation in SH-SY5Y-TMHT441 Cells

| Tau Phosphorylation Site | Concentration of RP106 | Remaining Phosphorylation (%) |

| Thr181 | 0.1 µM | 74% |

| Ser396 | 0.1 µM | 68% |

| Thr231 | 0.1 µM | No significant effect |

Data derived from a study by Löffler et al., which utilized a Mesoscale Discovery assay. It is important to note that higher concentrations (10-50 µM) of RP106 were found to be toxic to the SH-SY5Y-TMHT441 cells.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Tau Hyperphosphorylation

The following diagram illustrates the central role of CDK5 and GSK-3β in the hyperphosphorylation of tau, leading to the formation of neurofibrillary tangles, and the inhibitory action of this compound.

Experimental Workflow for Kinase Inhibition Assay

The following diagram outlines a typical workflow for determining the in vitro inhibitory activity of a compound like this compound against its target kinases.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol is a generalized procedure based on standard methods for determining the IC50 of kinase inhibitors.

Materials:

-

Recombinant active CDK5/p25 or GSK-3β enzyme

-

Kinase-specific substrate (e.g., Histone H1 for CDK5, GS-1 peptide for GSK-3)

-

This compound

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

[γ-33P]ATP

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter and fluid

Procedure:

-

Prepare serial dilutions of this compound in the kinase assay buffer.

-

In a reaction tube, combine the recombinant kinase, the specific substrate, and the desired concentration of this compound.

-

Pre-incubate the mixture at 30°C for 10 minutes.

-

Initiate the kinase reaction by adding [γ-33P]ATP.

-

Allow the reaction to proceed at 30°C for a defined period (e.g., 20-30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each concentration of this compound relative to a control reaction with no inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Tau Phosphorylation Assay (Based on Löffler et al.)

This protocol is based on the published study that evaluated the effect of this compound on tau phosphorylation in a cellular model.

Cell Line:

-

SH-SY5Y neuroblastoma cells stably transfected with human tau441 containing the P301S mutation (SH-SY5Y-TMHT441).

Materials:

-

Complete cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS, non-essential amino acids, and antibiotics)

-

Retinoic acid for neuronal differentiation

-

This compound dissolved in DMSO

-

Mesoscale Discovery (MSD) multi-spot assay plates for phosph-tau and total tau.

Procedure:

-

Culture SH-SY5Y-TMHT441 cells in complete medium.

-

Induce neuronal differentiation by treating the cells with retinoic acid for several days.

-

Treat the differentiated cells with varying concentrations of this compound (e.g., 0.1 µM) or vehicle (DMSO) for a specified duration.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of the lysates.

-

Analyze the levels of total tau and phosphorylated tau at specific epitopes (e.g., Thr181, Thr231, Ser396) using the MSD electrochemiluminescence assay according to the manufacturer's instructions.

-

Normalize the phosphorylated tau signal to the total tau signal for each sample.

-

Calculate the percentage of remaining tau phosphorylation in the RP106-treated cells relative to the vehicle-treated control cells.

Discussion and Future Directions

The available data indicate that this compound is a potent inhibitor of CDK5 and GSK-3, two kinases strongly implicated in the pathology of Alzheimer's disease. The preliminary cellular data demonstrating a reduction in tau phosphorylation at pathologically relevant sites, Thr181 and Ser396, is promising. However, the lack of an effect on Thr231 phosphorylation at the tested concentration warrants further investigation to understand the compound's specific inhibitory profile within a cellular context.

A significant limitation in the current understanding of this compound is the absence of in vivo data in animal models of Alzheimer's disease. Such studies are crucial to assess its brain permeability, pharmacokinetic and pharmacodynamic properties, and its overall efficacy in reducing tau pathology and potentially improving cognitive function. Furthermore, the impact of this compound on amyloid-beta metabolism has not been reported and represents another important area for future research.

The observed cellular toxicity at higher concentrations highlights the need for a thorough toxicological evaluation to determine a safe therapeutic window. Future research should focus on:

-

In vivo efficacy studies: Evaluating this compound in transgenic mouse models of tauopathy to assess its effects on NFT formation, neuronal loss, and cognitive deficits.

-

Pharmacokinetic and safety profiling: Determining the ADME (absorption, distribution, metabolism, and excretion) properties and conducting comprehensive toxicity studies.

-

Amyloid-beta studies: Investigating the effect of this compound on the production and clearance of Aβ peptides.

-

Mechanism of action studies: Further elucidating the specific downstream effects of CDK5 and GSK-3 inhibition by this compound in neuronal models.

Aloisine RP106: A Technical Guide for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aloisine RP106, a potent inhibitor of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3), has emerged as a compound of interest in the field of oncology. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, effects on cancer cells, and relevant experimental protocols. The information is intended to support researchers in designing and executing studies to further elucidate the therapeutic potential of this molecule.

Introduction to this compound

This compound, with the chemical name 7-butyl-6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine, is a small molecule inhibitor belonging to the aloisine family of compounds. These compounds are structurally related to natural products and have been investigated for their kinase inhibitory activity. This compound is a potent, ATP-competitive inhibitor of Cdk1/cyclin B, Cdk5/p25, and GSK-3.[1] The dysregulation of CDKs and GSK-3 is a hallmark of many cancers, making them attractive targets for therapeutic intervention. By targeting these key regulators of cell cycle progression and other oncogenic signaling pathways, this compound presents a promising avenue for cancer therapy.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the inhibition of key kinases involved in cell cycle control and signaling.

-

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are a family of protein kinases that are essential for the progression of the cell cycle.[2] this compound is a potent inhibitor of Cdk1/cyclin B, a key complex for the G2/M transition.[1] By inhibiting Cdk1, this compound can induce a G2/M cell cycle arrest, preventing cancer cells from dividing.[2] A related compound, Aloisine A, has a broader CDK inhibitory profile, affecting CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, and CDK5/p35.[3] This broader inhibition can lead to both G1 and G2/M phase arrest.[2]

-

Glycogen Synthase Kinase-3 (GSK-3) Inhibition: GSK-3 is a serine/threonine kinase that is involved in a multitude of cellular processes, including cell proliferation, apoptosis, and differentiation. In many cancers, GSK-3 is constitutively active and contributes to tumor growth. This compound is a potent inhibitor of GSK-3.[1] Inhibition of GSK-3 can lead to the destabilization of proteins involved in cell proliferation, such as β-catenin and cyclin D1, and can promote apoptosis.

Quantitative Data

The following tables summarize the available quantitative data for this compound and the closely related compound, Aloisine A. This data is crucial for determining appropriate experimental concentrations and for comparing its potency against other kinase inhibitors.

Table 1: Inhibitory Activity of this compound

| Target | IC50 (µM) |

| Cdk1/cyclin B | 0.70 |

| Cdk5/p25 | 1.5 |

| GSK-3 | 0.92 |

Data sourced from MedChemExpress.[1]

Table 2: Inhibitory Activity of Aloisine A (RP107)

| Target | IC50 (µM) |

| CDK1/cyclin B | 0.15 |

| CDK2/cyclin A | 0.12 |

| CDK2/cyclin E | 0.4 |

| CDK5/p35 | 0.16 |

| GSK-3α | 0.5 |

| GSK-3β | 1.5 |

| erk1 | 18 |

| erk2 | 22 |

| JNK | ~3-10 |

Data sourced from MedchemExpress.com.[3]

Signaling Pathways

The primary signaling pathways affected by this compound are the cell cycle regulatory pathway and the GSK-3 signaling pathway.

Cell Cycle Regulation

This compound's inhibition of Cdk1/cyclin B directly impacts the G2/M checkpoint of the cell cycle. This leads to an accumulation of cells in the G2 and M phases, preventing mitotic entry and cell division.

GSK-3 Signaling and Apoptosis

GSK-3 is a key regulator of apoptosis. By inhibiting GSK-3, this compound can modulate the activity of pro- and anti-apoptotic proteins. For instance, GSK-3 can phosphorylate and inactivate pro-apoptotic proteins while activating anti-apoptotic proteins. Inhibition of GSK-3 can therefore sensitize cancer cells to apoptosis.

Experimental Protocols

The following are generalized protocols for key experiments to assess the efficacy of this compound in cancer research.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle progression.

Methodology:

-

Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

Objective: To quantify the induction of apoptosis by this compound.

Methodology:

-

Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 or 48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer within one hour.

-

Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Future Directions

While this compound shows promise as a multi-kinase inhibitor for cancer therapy, further research is required to fully understand its therapeutic potential. Key areas for future investigation include:

-

In vivo efficacy studies: Evaluating the anti-tumor activity of this compound in preclinical animal models of various cancers.

-

Pharmacokinetic and pharmacodynamic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its on-target effects in vivo.

-

Combination therapy studies: Investigating the synergistic effects of this compound with other anti-cancer agents, such as chemotherapy or other targeted therapies.

-

Biomarker discovery: Identifying predictive biomarkers to select patients who are most likely to respond to this compound treatment.

Conclusion

This compound is a potent inhibitor of Cdk1/cyclin B, Cdk5/p25, and GSK-3 with the potential to induce cell cycle arrest and apoptosis in cancer cells. This technical guide provides a foundation for researchers to explore the anti-cancer properties of this promising compound. The provided data and protocols should facilitate the design of robust preclinical studies to further validate this compound as a potential therapeutic agent for the treatment of cancer.

References

Aloisine RP106: A Potent Inhibitor of Tau Phosphorylation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperphosphorylation of the microtubule-associated protein tau is a central pathological hallmark of a class of neurodegenerative disorders known as tauopathies, which includes Alzheimer's disease. The abnormal phosphorylation of tau leads to its dissociation from microtubules, followed by aggregation into neurofibrillary tangles (NFTs), ultimately contributing to neuronal dysfunction and cell death. Key enzymatic drivers of this pathological process are cyclin-dependent kinases (CDKs), particularly CDK5, and glycogen synthase kinase-3β (GSK-3β). Aloisine RP106, a member of the 6-phenyl[5H]pyrrolo[2,3-b]pyrazines family, has emerged as a significant small molecule inhibitor of these kinases, demonstrating potential as a therapeutic agent to mitigate tau pathology. This technical guide provides a comprehensive overview of the mechanism of action of this compound, quantitative data on its efficacy in cellular models, and detailed experimental protocols for its study.

Mechanism of Action

This compound functions as a competitive inhibitor of ATP binding to the catalytic subunit of several key kinases implicated in tau hyperphosphorylation. Its primary targets include CDK1/cyclin B, CDK5/p25, and GSK-3β. By occupying the ATP-binding pocket of these enzymes, this compound effectively blocks the transfer of phosphate groups to tau protein, thereby reducing its phosphorylation at multiple pathological sites.

Quantitative Data on Tau Phosphorylation Inhibition

The inhibitory effect of this compound on tau phosphorylation has been quantified in a cellular model of tauopathy. In a study utilizing a stably transfected SH-SY5Y human neuroblastoma cell line over-expressing mutant human tau441 (SH-SY5Y-TMHT441), this compound demonstrated a significant reduction in the phosphorylation of specific tau residues. The following table summarizes the key findings from this research.[1][2]

| Tau Phosphorylation Site | This compound Concentration | % of Control Phosphorylation |

| Threonine-181 (Thr181) | 0.1 µM | 74% |

| Threonine-231 (Thr231) | 0.1 µM | No significant effect |

| Serine-396 (Ser396) | 0.1 µM | 68% |

Note: Higher concentrations of this compound (10-50 µM) were found to be toxic to the SH-SY5Y-TMHT441 cells.[2]

Experimental Protocols

This section outlines the detailed methodologies for key experiments to assess the impact of this compound on tau phosphorylation in a cellular context.

Cell Culture and Differentiation

-

Cell Line: SH-SY5Y cells stably transfected with a construct expressing human tau441 with V337M and R406W mutations (SH-SY5Y-TMHT441) are utilized.[1][2]

-

Culture Medium: Cells are maintained in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and a selection antibiotic (e.g., G418) to maintain the expression of the tau construct.

-

Differentiation: To induce a more neuron-like phenotype, SH-SY5Y-TMHT441 cells are differentiated by treatment with 10 µM all-trans-retinoic acid (RA) in a low-serum medium (e.g., 1% FBS) for 5-7 days. The medium is replaced every 2-3 days.

Compound Treatment

-

Preparation of this compound: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mM).

-

Treatment of Cells: Differentiated SH-SY5Y-TMHT441 cells are treated with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or a vehicle control (DMSO at the same final concentration as the highest compound dose) for a specified period (e.g., 24 hours).

Measurement of Tau Phosphorylation

A highly sensitive and quantitative method for measuring site-specific tau phosphorylation is the Mesoscale Discovery (MSD) electrochemiluminescence immunoassay.

-

Cell Lysis: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of each cell lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading in the subsequent analysis.

-

MSD Assay:

-

MSD multi-array plates pre-coated with capture antibodies specific for total tau or specific phosphorylated tau epitopes (e.g., pThr181, pThr231, pSer396) are used.

-

Cell lysates are added to the wells and incubated to allow the tau protein to bind to the capture antibodies.

-

After washing, a detection antibody conjugated to an electrochemiluminescent label (SULFO-TAG™) that recognizes a different epitope on the tau protein is added.

-

Following another wash step, a read buffer is added to the wells, and the plate is read on an MSD instrument. The intensity of the emitted light is proportional to the amount of phosphorylated tau in the sample.

-

-

Data Analysis: The levels of phosphorylated tau are normalized to the total tau levels for each sample to account for any variations in cell number or protein expression. The results are then expressed as a percentage of the vehicle-treated control.

Conclusion

This compound represents a promising class of compounds for the therapeutic intervention of tauopathies. Its well-defined mechanism of action as a potent inhibitor of key tau kinases, CDK5 and GSK-3β, provides a strong rationale for its development. The quantitative data from cellular models demonstrates its efficacy in reducing tau phosphorylation at pathologically relevant sites. The experimental protocols outlined in this guide offer a robust framework for the continued investigation and characterization of this compound and other potential tau-targeting therapeutics. This information is intended to support the research and development efforts of scientists and drug development professionals in the pursuit of effective treatments for Alzheimer's disease and related neurodegenerative disorders.

References

An In-depth Technical Guide to Aloisine RP106-Induced Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aloisine RP106 is a potent small molecule inhibitor belonging to the 6-phenyl[5H]pyrrolo[2,3-b]pyrazines class of compounds, known as aloisines. These compounds have garnered significant interest in the fields of oncology and neurobiology due to their targeted inhibition of key protein kinases involved in cell cycle regulation and pathological hyperphosphorylation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its ability to induce cell cycle arrest. Detailed experimental protocols for relevant assays are provided, along with a compilation of quantitative data to support further research and development efforts.

Introduction

The cell division cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). Dysregulation of CDK activity is a hallmark of many cancers, leading to uncontrolled cell proliferation. Consequently, CDKs have emerged as critical targets for the development of novel anticancer therapeutics. Aloisines are a family of synthetic compounds that have demonstrated potent inhibitory activity against several key CDKs, as well as Glycogen Synthase Kinase-3 (GSK-3), an enzyme implicated in various pathologies, including Alzheimer's disease.

This compound is a specific member of this family that acts as an ATP-competitive inhibitor of CDKs, leading to a halt in cell cycle progression. This document will delve into the molecular mechanisms underlying this cell cycle arrest, present the available quantitative data on its efficacy, and provide detailed protocols for the experimental validation of its activity.

Mechanism of Action: Induction of Cell Cycle Arrest

This compound exerts its anti-proliferative effects by directly inhibiting the catalytic activity of key CDK complexes that govern the transitions between different phases of the cell cycle. The primary mechanism is competitive inhibition of ATP binding to the catalytic subunit of these kinases.

Dual Blockade of G1 and G2 Phases

This compound induces a robust cell cycle arrest in both the G1 and G2 phases.[1][2] This dual blockade is a direct consequence of its inhibitory action on multiple CDK complexes:

-

G1 Arrest: The transition from the G1 to the S phase is primarily controlled by the activity of CDK2/cyclin E and CDK4/cyclin D complexes. By inhibiting CDK2, this compound prevents the phosphorylation of key substrates, such as the retinoblastoma protein (Rb), which are necessary for the cell to commit to DNA replication. This leads to an accumulation of cells in the G1 phase. The G1 arrest induced by aloisines correlates with their potency towards CDK2/cyclin E.[3]

-

G2/M Arrest: The entry into mitosis is regulated by the CDK1/cyclin B complex. This compound's inhibition of CDK1 prevents the necessary phosphorylation events that trigger the G2 to M phase transition, resulting in an accumulation of cells in the G2 phase.[1][2] The arrest at the G2/M checkpoint is correlated with the inhibitory activity of aloisines against CDK1/cyclin B.[3]

The ability of this compound to induce both a G1 and a G2 arrest makes it a particularly effective anti-proliferative agent, as it can halt the growth of cancer cells at two distinct checkpoints.

Signaling Pathway of this compound-Induced Cell Cycle Arrest

The following diagram illustrates the signaling pathway through which this compound induces cell cycle arrest by inhibiting key CDK complexes.

Quantitative Data

The following tables summarize the quantitative data regarding the inhibitory activity of this compound and related aloisines.

Table 1: Inhibitory Activity of this compound against Protein Kinases

| Kinase Target | IC50 (µM) |

| CDK1/cyclin B | 0.70 |

| CDK5/p25 | 1.5 |

| GSK-3α/β | 0.92 |

Data sourced from commercial suppliers and is consistent with the inhibitory profile of the aloisine family.

Table 2: Inhibitory Activity of Aloisine A against Protein Kinases

| Kinase Target | IC50 (µM) |

| CDK1/cyclin B | 0.4 |

| CDK2/cyclin A | 0.2 |

| CDK2/cyclin E | 0.2 |

| CDK5/p25 | 0.15 |

| GSK-3α/β | 0.65 |

Data for Aloisine A, a closely related analog, from Mettey et al., 2003.

Table 3: Anti-proliferative Activity of Aloisines in Neuroblastoma Cell Lines

| Cell Line | Compound | IC50 (µM) |

| SH-SY5Y | Aloisine A | ~1-5 |

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of this compound.

Kinase Inhibition Assay

This protocol is for determining the in vitro inhibitory activity of this compound against purified CDK complexes.

Materials:

-

Purified recombinant CDK1/cyclin B, CDK2/cyclin A, or CDK5/p25

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Substrate protein (e.g., Histone H1 for CDKs)

-

ATP solution

-

[γ-³²P]ATP

-

This compound stock solution and serial dilutions

-

Phosphocellulose filter paper

-

Phosphoric acid solution for washing

-

Scintillation counter and vials

Procedure:

-

Prepare a reaction mixture containing the kinase, kinase buffer, and varying concentrations of this compound.

-

Pre-incubate the mixture for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding the substrate and ATP (spiked with [γ-³²P]ATP).

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 30% acetic acid or by spotting onto phosphocellulose paper).

-

Spot the reaction mixture onto phosphocellulose filter paper.

-

Wash the filter paper extensively with a phosphoric acid solution to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the cell cycle distribution of a cell population treated with this compound using propidium iodide staining and flow cytometry.

References

Aloisine RP106: A Technical Guide to a Potent Kinase Inhibitor

CAS Number: 496864-15-4

Molecular Formula: C₁₇H₁₉N₃O

Molecular Weight: 281.36 g/mol

Synonyms: RP106, 7-n-Butyl-6-(4-methoxyphenyl)-[5H]pyrrolo[2,3-b]pyrazine

Abstract

Aloisine RP106 is a synthetic pyrrolo[2,3-b]pyrazine derivative that has emerged as a potent, ATP-competitive inhibitor of a select group of serine/threonine kinases. Primarily targeting Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3), this compound serves as a valuable tool for researchers in the fields of cell cycle regulation, neurobiology, and drug discovery. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, mechanism of action, experimental protocols for its use, and a visualization of the signaling pathways it modulates. The information presented is intended for researchers, scientists, and drug development professionals.

Introduction

Cyclin-Dependent Kinases (CDKs) are a family of protein kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Similarly, Glycogen Synthase Kinase-3 (GSK-3) is a key enzyme in various signaling pathways, including those involved in metabolism, neurodevelopment, and apoptosis. Its aberrant activity has been implicated in neurodegenerative diseases, such as Alzheimer's disease, as well as in cancer and bipolar disorder.

This compound belongs to the aloisine family of compounds, which have been identified as potent inhibitors of both CDKs and GSK-3.[1][2] Specifically, this compound demonstrates significant inhibitory activity against CDK1/cyclin B, CDK5/p25, and GSK-3.[3] Its ability to competitively bind to the ATP-binding pocket of these kinases provides a mechanism for modulating their activity and studying their downstream effects.[1][2]

Biochemical and Pharmacological Data

The inhibitory activity of this compound and its closely related analog, Aloisine A, has been characterized against a panel of kinases. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values, providing a quantitative measure of their potency.

| Compound | Target Kinase | IC₅₀ (µM) |

| This compound | CDK1/cyclin B | 0.70 |

| CDK5/p25 | 1.5 | |

| GSK-3α/β | 0.92 | |

| Aloisine A (RP107) | CDK1/cyclin B | 0.15 |

| CDK2/cyclin A | 0.12 | |

| CDK2/cyclin E | 0.4 | |

| CDK5/p35 | 0.16 | |

| GSK-3α | 0.5 | |

| GSK-3β | 1.5 |

Data compiled from Mettey et al., 2003.[1][2]

Mechanism of Action and Signaling Pathways

This compound functions as an ATP-competitive inhibitor. It binds to the ATP-binding pocket of sensitive kinases, thereby preventing the phosphorylation of their downstream substrates. This inhibition affects key cellular processes, most notably cell cycle progression and signaling cascades regulated by GSK-3.

Inhibition of CDK1/Cyclin B and Cell Cycle Arrest

CDK1, in complex with cyclin B, is a key driver of the G2/M transition in the cell cycle. Inhibition of CDK1/cyclin B by this compound prevents the phosphorylation of proteins required for mitotic entry, leading to cell cycle arrest in the G2 phase. This mechanism is central to its potential as an anti-proliferative agent.

Caption: Inhibition of the CDK1/Cyclin B pathway by this compound, leading to G2 cell cycle arrest.

Inhibition of GSK-3 Signaling

GSK-3 is a constitutively active kinase involved in a multitude of signaling pathways. Its inhibition by this compound can lead to the activation of pathways that are normally suppressed by GSK-3 activity, such as the Wnt/β-catenin pathway. In the absence of Wnt signaling, GSK-3 phosphorylates β-catenin, targeting it for degradation. Inhibition of GSK-3 by this compound prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, and subsequent transcription of target genes.

Caption: this compound inhibits GSK-3, leading to the stabilization and nuclear translocation of β-catenin.

Experimental Protocols

The following are generalized protocols for assays commonly used to characterize the activity of this compound. Researchers should optimize these protocols for their specific experimental conditions.

In Vitro Kinase Assay for CDK1/cyclin B

This protocol describes a method to measure the kinase activity of CDK1/cyclin B using Histone H1 as a substrate.

Materials:

-

Recombinant active CDK1/cyclin B

-

Histone H1 (substrate)

-

This compound (or other inhibitors)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

[γ-³²P]ATP

-

ATP solution

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, Histone H1, and the desired concentration of this compound.

-

Initiate the reaction by adding a mixture of [γ-³²P]ATP and non-radioactive ATP to the reaction mixture, followed by the addition of CDK1/cyclin B.

-

Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition relative to a control reaction without the inhibitor.

In Vitro Kinase Assay for GSK-3

This protocol outlines a method for assessing GSK-3 activity using a synthetic peptide substrate.

Materials:

-

Recombinant active GSK-3

-

GS-1 peptide (a synthetic substrate for GSK-3)

-

This compound

-

Kinase assay buffer

-

[γ-³²P]ATP

-

ATP solution

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, GS-1 peptide, and various concentrations of this compound.

-

Start the kinase reaction by adding a solution of [γ-³²P]ATP and non-radioactive ATP, followed by the GSK-3 enzyme.

-

Incubate the mixture at 30°C for a defined period.

-

Terminate the reaction and quantify the incorporated radioactivity as described in the CDK1/cyclin B assay protocol.

Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium iodide (PI) staining to analyze the effect of this compound on the cell cycle distribution of a cell population.

Materials:

-

Cultured cells

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in appropriate culture vessels and allow them to adhere.

-

Treat the cells with various concentrations of this compound or a vehicle control for a desired duration (e.g., 24-48 hours).

-

Harvest the cells by trypsinization and wash them with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will allow for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a valuable chemical probe for studying the roles of CDK1, CDK5, and GSK-3 in various cellular and physiological contexts. Its well-defined mechanism of action as an ATP-competitive inhibitor, coupled with its potency and selectivity, makes it a powerful tool for dissecting complex signaling pathways. The experimental protocols and pathway diagrams provided in this guide offer a foundation for researchers to effectively utilize this compound in their investigations into cell cycle control, neurobiology, and the development of novel therapeutic strategies.

Disclaimer: this compound is for research use only and is not intended for human or veterinary use. Researchers should adhere to all applicable safety guidelines when handling this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aloisines are a family of 6-phenyl[5H]pyrrolo[2,3-b]pyrazines that have emerged as potent inhibitors of key serine/threonine kinases, particularly cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3).[1][2] This technical guide provides a comprehensive overview of Aloisine RP106 and its related analogues, focusing on their mechanism of action, structure-activity relationships, and the experimental methodologies used for their characterization. Through a detailed examination of their biological activity, this document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel kinase inhibitors for therapeutic applications in oncology and neurodegenerative diseases.

Introduction

Cyclin-dependent kinases (CDKs) are fundamental regulators of the eukaryotic cell cycle, and their dysregulation is a hallmark of many cancers.[1] Similarly, glycogen synthase kinase-3 (GSK-3) is a critical enzyme implicated in a variety of cellular processes, including metabolism, neurodevelopment, and apoptosis. Its aberrant activity has been linked to neurodegenerative disorders such as Alzheimer's disease. The aloisine family of compounds, named in honor of Dr. Alois Alzheimer, represents a significant scaffold for the development of dual CDK/GSK-3 inhibitors.[1]